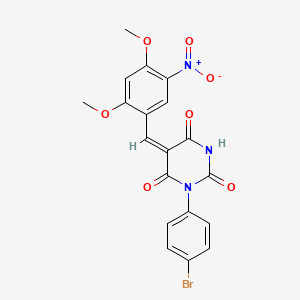![molecular formula C16H18N2O3 B11644661 ethyl 4-{3-[(E)-(hydroxyimino)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11644661.png)
ethyl 4-{3-[(E)-(hydroxyimino)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{3-[(E)-(hydroxyimino)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate is an organic compound that features a complex structure with a pyrrole ring and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{3-[(E)-(hydroxyimino)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced by reacting the pyrrole derivative with hydroxylamine under acidic conditions to form the oxime.
Esterification: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of nitroso derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Ethyl 4-{3-[(E)-(hydroxyimino)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of ethyl 4-{3-[(E)-(hydroxyimino)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Ethyl 4-hydroxy-3-methoxycinnamate: Another ester with a similar structure but different functional groups.
Ethyl benzoate: A simpler ester lacking the pyrrole and hydroxyimino groups.
Uniqueness
Ethyl 4-{3-[(E)-(hydroxyimino)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate is unique due to the presence of both the pyrrole ring and the hydroxyimino group, which confer distinct chemical reactivity and potential biological activity compared to simpler esters.
特性
分子式 |
C16H18N2O3 |
|---|---|
分子量 |
286.33 g/mol |
IUPAC名 |
ethyl 4-[3-[(E)-hydroxyiminomethyl]-2,5-dimethylpyrrol-1-yl]benzoate |
InChI |
InChI=1S/C16H18N2O3/c1-4-21-16(19)13-5-7-15(8-6-13)18-11(2)9-14(10-17-20)12(18)3/h5-10,20H,4H2,1-3H3/b17-10+ |
InChIキー |
ZERMLJLHYKCEFI-LICLKQGHSA-N |
異性体SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=N/O)C |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=NO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-3-{[(2E)-2-(hydroxyimino)acetyl]amino}-N,N-dimethylpropan-1-aminium](/img/structure/B11644579.png)
![4-{(Z)-[1-(4-bromophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B11644585.png)
![4-methoxy-N-[(1E)-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11644604.png)
![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-bromophenyl)propanamide](/img/structure/B11644611.png)

![2-(1-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B11644620.png)
![2-(2-Chlorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11644625.png)
![4-[(4Z)-4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B11644628.png)
![2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B11644629.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[4-(4-methylphenoxy)phenyl]pentanamide](/img/structure/B11644632.png)
![(4E,5Z)-5-(3,4-dimethoxybenzylidene)-4-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-2-one](/img/structure/B11644642.png)
![N-(3-chloro-2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11644648.png)
![5-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11644653.png)

